1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone

Description

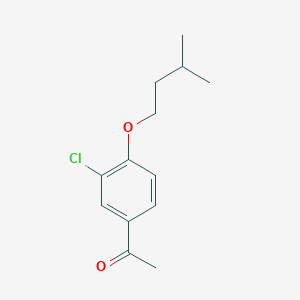

1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone is a substituted acetophenone derivative featuring a chloro group at the 3-position and an isopentyloxy (3-methylbutoxy) group at the 4-position of the phenyl ring. Its molecular formula is C₁₄H₁₉ClO₂, with a molecular weight of 254.75 g/mol.

Properties

IUPAC Name |

1-[3-chloro-4-(3-methylbutoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO2/c1-9(2)6-7-16-13-5-4-11(10(3)15)8-12(13)14/h4-5,8-9H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLMJZLXWNNWPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)C(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-hydroxyacetophenone with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to yield alcohols.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed:

Nitration: Formation of nitro derivatives.

Sulfonation: Formation of sulfonic acid derivatives.

Halogenation: Formation of di- or tri-halogenated derivatives.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone involves its interaction with specific molecular targets. The compound’s chlorinated phenyl ring and ethanone moiety allow it to participate in various biochemical pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares substituent positions, molecular properties, and synthesis routes of analogous compounds:

Physicochemical Properties

- Lipophilicity : The isopentyloxy group in the target compound increases logP compared to methoxy or hydroxy analogs, favoring lipid membrane penetration but reducing water solubility .

- Thermal Stability: Trifluoromethoxy and chloro substituents improve thermal stability, as seen in 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone .

- Acidity: Hydroxy-substituted analogs (e.g., 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone) exhibit lower pKa values due to phenolic -OH, enabling deprotonation under physiological conditions .

Biological Activity

1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone, also known as a derivative of phenyl ketones, has gained attention in recent years for its potential biological activities. This compound is being investigated for various therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H15ClO2

- Molecular Weight : 240.71 g/mol

Structural Characteristics

The compound features a chloro group and an isopentyloxy substituent on a phenyl ring, which may influence its biological activity through various interactions with biological targets.

Anticancer Properties

This compound has been studied for its anticancer properties. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines. For instance:

- Case Study : In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (MCF-7) and colorectal cancer cells (HCT-116), with IC50 values indicating significant potency. The mechanism involves the induction of apoptosis through mitochondrial pathways, leading to DNA fragmentation and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Activity : Studies have reported that this compound demonstrates effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting strong bactericidal effects.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.

- Receptor Interaction : It may interact with cellular receptors that regulate growth and apoptosis, thereby modulating signaling pathways critical for cell survival.

Summary of Studies

A summary table of key research findings related to the biological activity of this compound is provided below:

| Study | Biological Activity | Cell Line | IC50 Value |

|---|---|---|---|

| Anticancer | MCF-7 | 15.4 µg/mL | |

| Antibacterial | S. aureus | 0.625 mg/mL | |

| Antimicrobial | E. coli | 0.5 mg/mL |

Case Studies

- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.

- Antimicrobial Testing : Another study assessed the compound's effectiveness against multidrug-resistant bacterial strains, revealing promising results that warrant further investigation into its potential as an alternative antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.